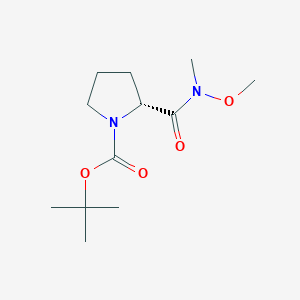

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is likely to be a part of, has been a subject of research. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is not explicitly available in the search results .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been studied extensively. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

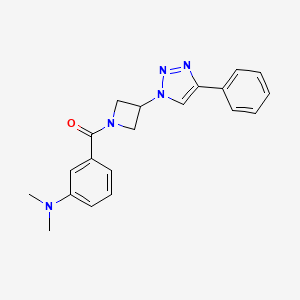

- Research Findings : A novel series of imidazo [1,2-a]pyridine linked 1,2,3-triazole derivatives, including this compound, were synthesized and evaluated for in vitro cytotoxic activity against cancer cell lines. The derivative with a 3-methoxyphenyl moiety exhibited potent inhibitory activity against MCF-7 and Hela cell lines .

- Compound 1 : Compound 1 (Fig. 1) demonstrated cytotoxicity against Hela and MCF-7 cell lines .

- Synthesis and Testing : These designed molecules were synthesized and tested for anticancer activity against MCF-7 and Hela cell lines .

- Versatility : Imidazo [1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development .

Anticancer Activity

PI3K Inhibition

Biaryl Pharmacophore Exploration

Imidazo [1,2-a]pyrazine Scaffold

Cholinesterase Inhibition

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research and development of pyrrolidine derivatives involve the development of more efficient and economical methods for their synthesis. For example, the use of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRHJIGNMLCHG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2825341.png)

![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)

![1,6-dimethyl-4-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2825347.png)

![N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2825354.png)

![2,11-Dioxadispiro[2.0.54.43]tridecane](/img/structure/B2825357.png)

![1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole](/img/structure/B2825358.png)